REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH:12]=[C:11]([C:13]([O:15]C)=[O:14])[N:10]=[N:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>CO.[OH-].[Na+]>[CH2:1]([N:8]1[CH:12]=[C:11]([C:13]([OH:15])=[O:14])[N:10]=[N:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|
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Name
|
|
Quantity
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217 mg
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Type
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reactant
|
Smiles
|
C(C1=CC=CC=C1)N1N=NC(=C1)C(=O)OC
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Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After acidification with 4 ml of 2N hydrochloric acid, the resulting precipitate was filtered off
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Type
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CUSTOM
|
Details
|
purified by preparative HPLC
|
Type
|
CUSTOM
|
Details
|
This resulted in the product with the molecular weight of 203.2 (C10H9N3O2)
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)N1N=NC(=C1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |